![molecular formula C9H11N3O2 B13187824 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl(methyl)amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative, followed by carboxylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization and carboxylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine-4-carboxylic acid: Similar structure but lacks the cyclopropyl(methyl)amino group.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamine moieties but different core structures.
Uniqueness
2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of both the cyclopropyl(methyl)amino group and the pyrimidine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(6-2-3-6)9-10-5-4-7(11-9)8(13)14/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
CXCZWYOLMSBQGJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
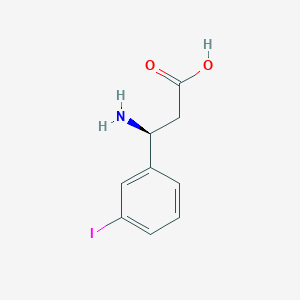

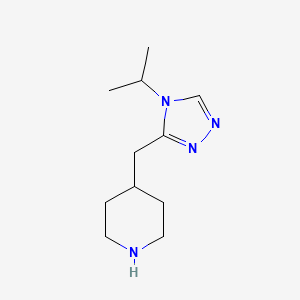

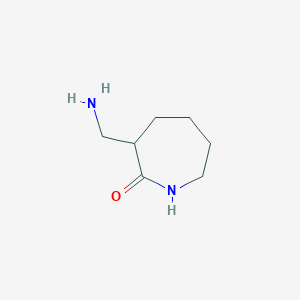
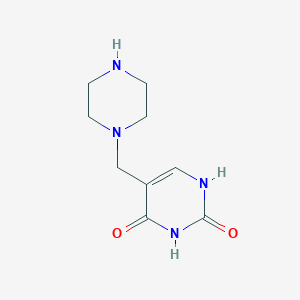
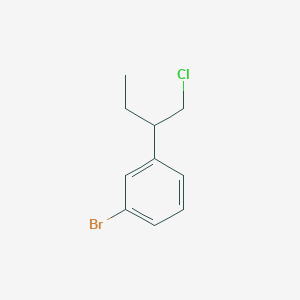
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
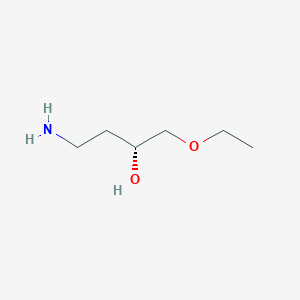
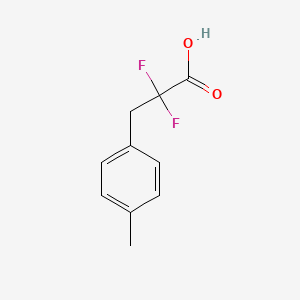
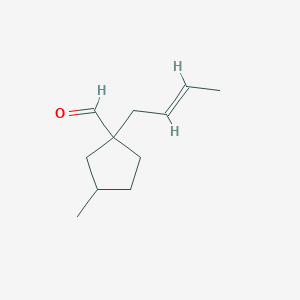
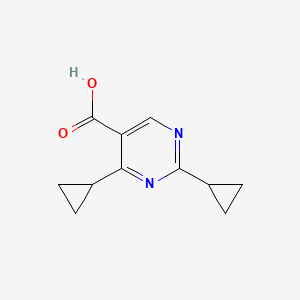
![2-[5-tert-Butyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13187838.png)
